molecular formula C8H10N2O2S B1584074 Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)- CAS No. 55749-30-9

Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)-

Cat. No. B1584074
CAS RN: 55749-30-9
M. Wt: 198.24 g/mol
InChI Key: ZISGTWODACVVLQ-UHFFFAOYSA-N
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Description

“Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)-” is a chemical compound with the linear formula C8H10N2O2S . It has a molecular weight of 198.245 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)-” is represented by the linear formula C8H10N2O2S . The average mass is 198.242 Da and the monoisotopic mass is 198.046295 Da .

Scientific Research Applications

Dual Inhibitors of Inflammatory Pathways

Pirinixic acid derivatives, structurally related to acetic acid derivatives like "Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)-," have been identified as novel dual inhibitors of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. This dual inhibition approach is believed to be superior in terms of efficacy and side effects for treating inflammation-related conditions. These compounds, through targeted structural modification, have shown potent suppression of both enzymes and reduced product formation in intact cells without significantly affecting cyclooxygenases-1/2, indicating a promising pharmacological profile for therapeutic use (Koeberle et al., 2008).

Anti-inflammatory Activity

Derivatives of acetic acid, featuring the (4,6-dimethylpyrimidin-2-ylthio)- moiety, have been synthesized and evaluated for their anti-inflammatory activity. Through the base-catalyzed condensation process, these compounds exhibited moderate anti-inflammatory activity when compared with standard drugs like diclofenac sodium. This finding suggests potential applications in developing new anti-inflammatory agents (Bahekar & Shinde, 2004).

Anticonvulsant Agents

A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, aiming to explore their potential as anticonvulsant agents. The research included molecular docking to assess the affinity of these compounds towards anticonvulsant biotargets. Preliminary in vivo studies suggested moderate anticonvulsant activity, with specific compounds showing significant effects, highlighting the potential for further exploration in anticonvulsant therapy (Severina et al., 2020).

Antibacterial and Antifungal Properties

Compounds incorporating the (4,6-dimethylpyrimidin-2-ylthio)- moiety have demonstrated interesting antibacterial and antifungal activities. For instance, a study highlighted the synthesis and pharmacological screening of pyrimidine derivatives against various pathogenic bacteria and fungi. These compounds showed significant activity, providing a basis for the development of new antimicrobial agents with potential clinical applications (Khan et al., 2015).

Synthesis and Characterization for Medical Chemistry

The synthesis and characterization of acetic acid derivatives, including the (4,6-dimethylpyrimidin-2-ylthio)- group, have been extensively studied for their potential in medicinal chemistry. Research efforts have focused on developing novel compounds through one-pot synthesis methods, aiming at new therapeutic agents with improved pharmacological profiles. These studies contribute to the broader understanding of the chemical properties and potential therapeutic applications of these compounds (Al-Adhami & Al-Majidi, 2021).

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-5-3-6(2)10-8(9-5)13-4-7(11)12/h3H,4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISGTWODACVVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204307
Record name Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)-

CAS RN

55749-30-9
Record name 2-[(4,6-Dimethyl-2-pyrimidinyl)thio]acetic acid
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Record name 2-((4,6-Dimethyl-2-pyrimidinyl)thio)acetic acid
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Record name 55749-30-9
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Record name Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)-
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Record name [(4,6-dimethylpyrimidin-2-yl)thio]acetic acid
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Record name 2-((4,6-DIMETHYL-2-PYRIMIDINYL)THIO)ACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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